molecular formula C19H25N3 B13336033 (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine

Cat. No.: B13336033
M. Wt: 295.4 g/mol
InChI Key: FICGKKWNGWEQKW-YXUGBTPSSA-N
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Description

®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is a complex organic compound that features a quinuclidine moiety linked to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of Grignard reagents for the formation of the quinuclidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of cellular processes .

Medicine

Medically, the compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinuclidine moiety allows it to bind to acetylcholine receptors, while the quinoline ring can interact with DNA and other nucleic acids . These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine apart from these similar compounds is its unique combination of the quinuclidine and quinoline structures. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine

InChI

InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18+,19+/m0/s1

InChI Key

FICGKKWNGWEQKW-YXUGBTPSSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N

Origin of Product

United States

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